molecular formula C8H6F3NO3 B3031694 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene CAS No. 627531-40-2

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene

Cat. No. B3031694
M. Wt: 221.13 g/mol
InChI Key: UZQBIPDAXBSVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to functionalized 4-hydroxyquinolines after the reduction of the nitro group . Another synthesis method describes a two-step process starting with the nitration of methylbenzoic acids to produce dinitroacids, which are then reacted with sulfur tetrafluoride to yield trifluoromethylated products . These methods could potentially be adapted for the synthesis of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene was elucidated, revealing details about bond lengths, torsional angles, and the conformation of the nitro group . Similarly, the crystal structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide was characterized, providing information on the molecular geometry and hydrogen bonding . These studies help in understanding the structural aspects of nitro-substituted benzene derivatives.

Chemical Reactions Analysis

Chemical reactions involving nitro-substituted compounds have been explored. For instance, the reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines were studied, showing the influence of nucleophile and base catalysis on the reaction kinetics . Additionally, the transformation of dinitrobenzenes into indoles using the Batcho–Leimgruber synthetic protocol has been described . These reactions highlight the reactivity of nitro groups in aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the interactions they undergo. For example, the crystal structures of two isomers of 3-nitrobenzotrifluoride were determined, and their packing in the crystal lattice was analyzed, which can affect their physical properties . The study of antiferromagnetic exchange interaction in a benzenetriyltris(N-tert-butyl nitroxide) derivative provides insights into the magnetic properties of such compounds .

Scientific Research Applications

  • Organomercury Compounds and NMR Spectroscopy : The compound has been used in the study of organomercury compounds, particularly in understanding mercury-mercury spin-spin coupling in NMR spectroscopy. This was demonstrated in the preparation and analysis of compounds like 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene (Deacon, Stretton, & O'Connor, 1984) and other unsymmetrically dimercurated arenes (Deacon, O'Connor, & Stretton, 1986).

  • Hyperconjugation Effects : Research has explored the effects of σ(C-Se)-π hyperconjugation in compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene, which is structurally related to 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene. This study contributes to understanding the electronic properties of similar compounds (White & Blanc, 2014).

  • Labeling in Radiochemistry : The compound has been utilized in the field of radiochemistry, specifically in the no-carrier-added 11C-labelling of benzenoid compounds. This research aids in the development of novel synthesis methods in radiopharmaceutical chemistry (Mäding, Steinbach, & Johannsen, 2000).

  • Magnetic Susceptibility Studies : It has been studied in the context of magnetic susceptibility and electron paramagnetic resonance (EPR), particularly in compounds like 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its 2-methoxy derivative. These studies contribute to the understanding of magnetic properties in organic compounds (Kanno, Inoue, Koga, & Iwamura, 1993).

  • Photochemistry and Photobiological Sciences : The compound's derivatives have been studied in photochemistry, particularly in the context of photoinduced reactions like demethylation, which contributes to a deeper understanding of photochemical processes in organic compounds (Görner & Döpp, 2002).

  • Aromatic Nucleophilic Substitution : It has been used in studies exploring nucleophilic aromatic substitution reactions. This is important for the synthesis of various organic compounds with potential applications in pharmaceuticals and material science (Hattori, Takeda, Yamabe, & Miyano, 2002).

  • Crystallography and Structural Chemistry : Research into the crystal structures of related compounds, such as 1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine, provides insights into molecular conformations and intermolecular interactions, which are crucial in understanding the properties and applications of similar compounds (Fun, Chantrapromma, Nilwanna, Kobkeatthawin, & Boonnak, 2013).

properties

IUPAC Name

2-methoxy-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7-5(8(9,10)11)3-2-4-6(7)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBIPDAXBSVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620338
Record name 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene

CAS RN

627531-40-2
Record name 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of compound 17A (1.4 g, 6.76 mmol) and K2CO3 (1.4 g, 10 mmol) in DMF (60 mL) was added iodomethane (0.46 mL, 7.44 mmol). After the addition, the mixture was stirred at 40° C. overnight, then cooled to rt, partitioned between ether and water. The separated ether layer was washed with water and brine, then dried (Na2SO4) and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 10% EtOAc/hexane to yield the title compound (1.38 g, 92% yield).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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